molecular formula C4H6Cl2F2 B1426446 1,4-Dichloro-2,2-difluorobutane CAS No. 381-34-0

1,4-Dichloro-2,2-difluorobutane

Cat. No.: B1426446
CAS No.: 381-34-0
M. Wt: 162.99 g/mol
InChI Key: JUWVONAQUDNCNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dichloro-2,2-difluorobutane is a halogenated organic compound with the molecular formula C4H6Cl2F2. It is used as a reagent and building block in organic synthesis. This compound is known for its applications in various industrial processes, including its use as a refrigerant, solvent, and blowing agent.

Preparation Methods

1,4-Dichloro-2,2-difluorobutane can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-butanediol with chlorinating and fluorinating agents under controlled conditions . Another method includes the use of tetrahydrofuran as a starting material, which undergoes halogenation to produce the desired compound . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,4-Dichloro-2,2-difluorobutane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Elimination Reactions: It can undergo elimination reactions to form alkenes or other unsaturated compounds.

Common reagents used in these reactions include sodium sulfide, lithium wire, and various oxidizing or reducing agents . The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1,4-Dichloro-2,2-difluorobutane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in biochemical studies to understand the effects of halogenated compounds on biological systems.

    Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of polymers, refrigerants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2,2-difluorobutane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

1,4-Dichloro-2,2-difluorobutane can be compared with other halogenated butanes, such as:

    1,4-Dichlorobutane: Similar in structure but lacks fluorine atoms, making it less reactive in certain chemical reactions.

    1,2-Dichlorobutane: Another isomer with different reactivity and applications.

    1,4-Difluorobutane: Contains fluorine atoms but lacks chlorine, leading to different chemical properties.

The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, which impart specific reactivity and stability characteristics.

Properties

IUPAC Name

1,4-dichloro-2,2-difluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2F2/c5-2-1-4(7,8)3-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWVONAQUDNCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(CCl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dichloro-2,2-difluorobutane
Reactant of Route 2
Reactant of Route 2
1,4-Dichloro-2,2-difluorobutane
Reactant of Route 3
1,4-Dichloro-2,2-difluorobutane
Reactant of Route 4
1,4-Dichloro-2,2-difluorobutane
Reactant of Route 5
1,4-Dichloro-2,2-difluorobutane
Reactant of Route 6
1,4-Dichloro-2,2-difluorobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.